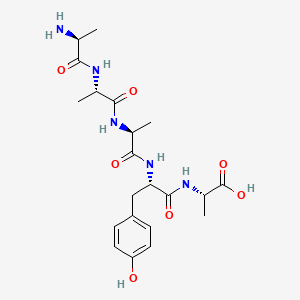

4(3h)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

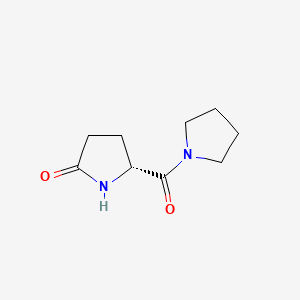

4(3H)-Quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . It’s a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring .

Synthesis Analysis

The synthesis of 4(3H)-Quinazolinone derivatives involves various strategies. The most common approach involves amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .Molecular Structure Analysis

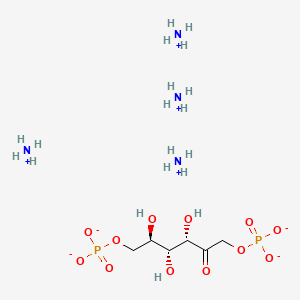

The molecular structure of 4(3H)-Quinazolinone derivatives is characterized by a quinazoline core with a carbonyl group in the C4N2 ring . The structure of these compounds can be inferred based on mass spectral, infrared, and NMR spectral data as well as elemental analytical data .Chemical Reactions Analysis

Chemical reactions of 4(3H)-Quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .作用机制

Target of Action

The primary targets of 4(3h)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- are penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an important target for antibacterial agents .

Mode of Action

4(3h)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- interacts with its targets by inhibiting the function of PBPs . This inhibition disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death . Interestingly, this compound also binds to the allosteric site of PBP2a, similar to the antibiotic ceftaroline .

Biochemical Pathways

The action of 4(3h)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, the compound disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall formation . This disruption leads to a weakened cell wall and ultimately, bacterial cell death .

Pharmacokinetics

For instance, one such compound demonstrated low clearance and oral bioavailability, which are desirable properties for an antibacterial agent .

Result of Action

The result of the action of 4(3h)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- is the death of bacterial cells . By inhibiting the function of PBPs and disrupting cell wall synthesis, the compound causes the bacterial cells to become structurally compromised and unable to survive .

生化分析

Biochemical Properties

4(3h)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- is part of the broader class of quinazolinone derivatives, which have been found to interact with a diverse range of enzymes, proteins, and other biomolecules . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific substitution pattern of the quinazolinone derivative .

Cellular Effects

Quinazolinone derivatives have been found to exhibit a broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These effects suggest that 4(3h)-Quinazolinone,3-benzyl-8-hydroxy-2-methyl- may influence various cellular processes and functions.

Molecular Mechanism

It is known that quinazolinone derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

属性

IUPAC Name |

3-benzyl-8-hydroxy-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-15-13(8-5-9-14(15)19)16(20)18(11)10-12-6-3-2-4-7-12/h2-9,19H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHXZFXNCLEFMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C(=O)N1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-[1,2,4]triazolo[4,3-d][1,2,4]triazin-5-amine](/img/structure/B566329.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)